2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate
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Overview
Description
2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2]thiazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . This method is known for its efficiency and relatively mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the functional groups present. The pathways involved often include modulation of oxidative stress, inhibition of microbial growth, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide
- 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazin-3-yl acetate
Uniqueness
2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate is unique due to its specific thieno[2,3-e][1,2]thiazine ring system and the presence of an acetate group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H9NO4S2 |
---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
(2-methyl-1,1-dioxothieno[2,3-e]thiazin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4S2/c1-6(11)14-7-5-10(2)16(12,13)8-3-4-15-9(7)8/h3-5H,1-2H3 |
InChI Key |
FQZBGCJSPHLEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CN(S(=O)(=O)C2=C1SC=C2)C |
Origin of Product |
United States |
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